molecular formula C7H7NO B1311806 6-Methylnicotinaldehyde CAS No. 53014-84-9

6-Methylnicotinaldehyde

Cat. No.: B1311806
CAS No.: 53014-84-9
M. Wt: 121.14 g/mol
InChI Key: IMWMEIWYPWVABQ-UHFFFAOYSA-N
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Description

6-Methylnicotinaldehyde (CAS: 53014-84-9) is a pyridine derivative with a methyl group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C₇H₇NO, with a molecular weight of 121.14 g/mol . Key physical properties include a boiling point of 213.7°C at 760 mmHg and a density of 1.095 g/cm³ . This compound is synthesized via oxidation of (6-methylpyridin-3-yl)methanol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C, achieving an 85% yield . It serves as a critical intermediate in medicinal chemistry, notably in the synthesis of TAK1 inhibitors like compound 13n .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnicotinaldehyde can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of dimethylformamide (DMF). The reaction mixture is then quenched with ammonium chloride and extracted with ethyl acetate. The organic layers are dried and concentrated under reduced pressure, and the residue is purified by chromatography to yield this compound .

Another method involves the oxidation of (6-methylpyridin-3-yl)methanol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C. Triethylamine is then added, and the reaction mixture is allowed to warm to room temperature. The product is extracted with dichloromethane and purified by automated silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methylnicotinic acid.

    Reduction: It can be reduced to 6-methyl-3-pyridinemethanol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: 6-Methylnicotinic acid.

    Reduction: 6-Methyl-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylnicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions. It can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Nicotinaldehyde Derivatives

The following table compares 6-Methylnicotinaldehyde with structurally related aldehydes, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Applications
This compound 53014-84-9 C₇H₇NO 121.14 Methyl (6), Aldehyde (3) TAK1 inhibitor synthesis
6-Methoxynicotinaldehyde 65873-72-5 C₇H₇NO₂ 137.14 Methoxy (6), Aldehyde (3) Pharmaceutical intermediates
6-(Difluoromethoxy)nicotinaldehyde 1211577-99-9 C₇H₅F₂NO₂ 173.12 Difluoromethoxy (6), Aldehyde (3) High-purity pharmaceutical intermediates
2-Methylnicotinaldehyde 60032-57-7 C₇H₇NO 121.14 Methyl (2), Aldehyde (3) Chemical research intermediates
5-Methylpyridine-2-carboxaldehyde 4985-92-6 C₇H₇NO 121.14 Methyl (5), Aldehyde (2) Specialty chemical synthesis

Key Observations:

  • Electron-Withdrawing Groups: Methoxy and difluoromethoxy substituents (e.g., 6-Methoxynicotinaldehyde, 6-(Difluoromethoxy)nicotinaldehyde) introduce polarity and metabolic stability, making them favorable in drug design . Positional Isomerism: 2-Methylnicotinaldehyde and 5-Methylpyridine-2-carboxaldehyde demonstrate how aldehyde and methyl group positions alter electronic properties and steric hindrance, impacting reactivity .

Biological Activity

6-Methylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, characterized by its unique structural features that influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7NOC_7H_7NO and can be represented as follows:

  • Molecular Weight : 135.14 g/mol
  • Functional Groups : Aldehyde, pyridine ring

The presence of the aldehyde group is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, suggesting potential use in antimicrobial therapies.
  • Antioxidant Properties : Exhibits scavenging activity against free radicals, which may contribute to protective effects in biological systems.
  • Anti-cancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation, highlighting its potential as an anti-cancer agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The binding interactions involve both the active site and peripheral anionic site of AChE .
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound. The following table summarizes key similarities and differences:

Compound NameChemical Structure FeaturesBiological Activity
5-Methylnicotinic acid Lacks aldehyde functionalityNeuroactive properties
2-Methoxy-6-methylnicotinaldehyde Contains a methoxy groupAntimicrobial and antioxidant activities
4-Cyclopropoxy-6-methylnicotinaldehyde Cyclopropoxy group enhances reactivityPotential therapeutic applications

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of this compound derivatives found significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the aldehyde group could enhance efficacy.
  • Cancer Cell Proliferation Inhibition : Research involving analogs of this compound demonstrated potent anti-proliferative effects on various cancer cell lines, including breast and lung cancer cells. The most promising derivatives were identified through colony formation assays .
  • Inhibitory Activity on AChE : Kinetic studies on the inhibition of AChE revealed that certain derivatives of this compound exhibit mixed-type inhibition, suggesting dual binding modes that could enhance their therapeutic potential in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylnicotinaldehyde, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer: Begin with nicotinaldehyde derivatives and employ regioselective methylation. Use catalysts like Pd/C or Cu(I) under controlled temperatures (80–120°C) to minimize side products. Monitor purity via HPLC and validate yields through mass spectrometry. Standardize protocols by documenting solvent ratios, reaction times, and catalyst loadings in triplicate experiments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer: Combine 1^1H/13^13C NMR for structural confirmation (e.g., aldehyde proton at ~9.8 ppm, methyl group at ~2.5 ppm). Use FT-IR to identify the carbonyl stretch (~1680 cm1^{-1}) and UV-Vis for electronic transitions. Cross-reference spectral data with NIST Chemistry WebBook entries and ensure reproducibility across three independent syntheses .

Q. How can researchers ensure the accuracy of solubility and stability data for this compound under varying experimental conditions?

  • Methodological Answer: Conduct kinetic stability studies in solvents (e.g., DMSO, ethanol) at 25°C, 37°C, and 50°C. Use gravimetric analysis for solubility quantification and LC-MS to detect degradation products. Report confidence intervals and outliers in datasets, adhering to IUPAC guidelines for physicochemical property documentation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Perform meta-analyses of existing studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular uptake) and compound purity. Use statistical tools (ANOVA, t-tests) to identify outliers. Replicate conflicting experiments under identical conditions, and publish raw datasets with metadata to enable cross-validation .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer: Apply DFT calculations (e.g., B3LYP/6-31G*) to model transition states for methylation or aldol reactions. Validate predictions with experimental kinetic data (e.g., rate constants, activation energies). Compare results with analogous compounds (e.g., 5-Fluoro-nicotinaldehyde) to identify substituent effects .

Q. What methodologies improve the detection limits of this compound in environmental or biological matrices?

  • Methodological Answer: Optimize SPE (solid-phase extraction) protocols using C18 cartridges and derivatize the aldehyde group with DNPH (2,4-dinitrophenylhydrazine) for enhanced UV/fluorescence detection. Validate with spike-recovery experiments (70–130% recovery range) and report LOD/LOQ values via calibration curves .

Q. Data Management and Reproducibility

Q. How should researchers design a data-sharing plan for studies involving this compound to ensure transparency?

  • Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or PubChem. Include metadata such as instrument parameters, solvent batches, and ambient conditions. Use version control for iterative protocol updates .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use bootstrap resampling to estimate 95% confidence intervals. Address heteroscedasticity via weighted least squares and validate assumptions with Q-Q plots .

Q. Conflict Resolution and Peer Review

Q. How can researchers address discrepancies between experimental and theoretical data for this compound’s thermodynamic properties?

  • Methodological Answer: Reassess computational parameters (e.g., basis set size, solvent models) and compare with experimental DSC (differential scanning calorimetry) data. Publish a sensitivity analysis to identify error sources. Collaborate with third-party labs for independent validation .

Q. What peer-review criteria are essential for evaluating mechanistic studies on this compound?

  • Methodological Answer: Require full spectral assignments, negative controls, and dose-response curves. Scrutinize statistical power and effect sizes. Recommend replication in at least two independent labs and cross-check with analogous compounds (e.g., 6-Bromo-nicotinaldehyde) .

Properties

IUPAC Name

6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMEIWYPWVABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436527
Record name 6-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53014-84-9
Record name 6-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-3-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (2 M in dichloromethane, 9.34 mL, 18.68 mmol) in 30 mL dichloromethane at −60° C. under argon, dimethyl sulfoxide (3.1 g, 2.81 mL, 39.63 mmol) was added over 20 min. The mixture was stirred at −60° C. for 20 min before a solution of (6-methylpyridin-3-yl)methanol in 8 mL dichloromethane was added over 20 min. The reaction mixture was stirred for 20 min, and then triethylamine (8.02 g, 11.05 mL, 79.25 mmol) was added over 10 min. The reaction mixture was allowed to warm up to room temperature and 48 mL water was added. The mixture was extracted with dichloromethane and the combined extracts were dried (Na2SO4), filtered and concentrated. The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes) to isolate 1.67 g (85%) of the title compound as a light brown oil. HPLC: retention time=0.19 min.
Quantity
9.34 mL
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reactant
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2.81 mL
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30 mL
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0 (± 1) mol
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8 mL
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11.05 mL
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48 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

80 g (0.37 mole) of sodium periodate in 200 ml of water are added dropwise with vigorous stirring to 23 g (0.19 mole) of 2-methyl-5-vinyl pyridine in 800 ml of ethylene glycol dimethyl ether. 1.0 g (0.04 mole) of osmium tetroxide is then added while cooling with a mixture of ice and common salt, after which the mixture is stirred for 8 hours at room temperature in a nitrogen atmosphere. The oil remaining after removal of the solvent by evaporation in vacuo is taken up in a little water and extracted three times with ethyl acetate. Drying of the organic phase over sodium sulfate and concentration by evaporation in vacuo leave 20 g (87%) of a light brown oil which is immediately further processed.
Quantity
80 g
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reactant
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200 mL
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23 g
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800 mL
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1 g
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catalyst
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Yield
87%

Synthesis routes and methods III

Procedure details

Chromium trioxide (11.5 g) is slowly added to 170 ml of pyridine at 20° C., and 10 g of the crude 5-hydroxymethyl-2-methylpyridine in 70 ml of pyridine is added in one portion to the complex. The temperature is raised to reflux temperature for 2 hours, and the mixture is refluxed for 1.5 hours. After cooling, 250 ml of water is added, and the mixture is extracted with five 150-ml portions of diethyl ether. The combined extracts are dried over magnesium sulfate and concentrated to give 4.2 g of crude 6-methyl-3-pyridinecarbaldehyde.
Quantity
10 g
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reactant
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70 mL
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250 mL
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11.5 g
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170 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methylnicotinaldehyde
6-Methylnicotinaldehyde
6-Methylnicotinaldehyde
6-Methylnicotinaldehyde

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